2,4,6-trimethyl-1H-indene
Overview
Description
2,4,6-Trimethyl-1H-indene is a chemical compound with the molecular formula C12H14 . It is a derivative of indene, which is an organic compound and a colorless liquid hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound consists of a fused ring system, which is a characteristic feature of indenes . The molecule has a total of 12 carbon atoms and 14 hydrogen atoms .Scientific Research Applications
Indene Dimerization Products
Research indicates that 1H-indene undergoes reactions in the presence of Friedel-Crafts acids, resulting in dimers, trimers, and higher oligomers. These dimerization products have potential applications in pyrolysis oils and as model substances for NMR, MS, and X-ray analysis (Jovanovic, Spiteller & Elling, 2002).
Multidimensional NMR Study of Tris(indenyl)methylsilane
(Trimethylsilyl)indene, an isomer of 2,4,6-trimethyl-1H-indene, was studied for its dynamic behavior using NMR spectroscopy. Its potential in understanding molecular dynamics and its applications in chemistry were explored (Stradiotto et al., 1996).
Preparation and NMR Characterization of 1-(tri-n-butylstannyl)indene
1-(tri-n-butylstannyl)indene was synthesized from lithium indenide and tributylstannyl chloride. This compound's unique behavior in variable-temperature 1H NMR spectra indicated interesting applications in understanding fluxional processes and molecular interactions (Morria et al., 1997).
Cycloaddition Reactions of 3aH-Indenes
3aH-Indenes derived from indene have shown notable behavior in cycloaddition reactions, indicating their potential in synthetic chemistry and as intermediates in the preparation of complex organic compounds (Mccague, Moody & Rees, 1983).
Indenyl Esters as Cyclopentadienyl Ligands for Transition Metal Complexes
Research on the preparation of indenyl esters like 2-(2,4,6-trimethylbenzoyloxy)indene suggests their potential as electronically modified cyclopentadienyl ligand analogues for complexing with transition metals (Leino et al., 2002).
Synthesis and Biological Activities of 1H-Indene Derivatives
Studies on the synthesis and characterization of derivatives of 2-phenyl-1H-indene-1-one have revealed their potential antibacterial activities, indicating possible applications in medicinal chemistry (El‐Sheshtawy & Baker, 2014).
Palladium(0)-Catalyzed Synthesis of 1H-Indenes
Research on the palladium(0)-catalyzed multicomponent synthesis of 1H-indenes explores the possibility of creating biologically important indenes with diverse substituents, highlighting their potential in pharmaceutical research and combinatorial chemistry (Tsukamoto, Ueno & Kondo, 2007).
In Situ Formed Acetal-Facilitated Synthesis of Substituted Indene Derivatives
This study presents a new protocol for synthesizing indene derivatives from o-alkenylbenzaldehydes and ketones, which could have significant implications in organic synthesis and pharmaceuticals (Manojveer & Balamurugan, 2015).
Safety and Hazards
Properties
IUPAC Name |
2,4,6-trimethyl-1H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-8-4-10(3)12-7-9(2)6-11(12)5-8/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNBXQPGMJVNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448316 | |
Record name | 2,4,6-trimethyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150096-40-5 | |
Record name | 2,4,6-trimethyl-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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